Miglustat O-β-D-Glucuronide

Metabolite Identification Reference Standard Purity Regulatory Bioanalysis

Miglustat O-β-D-Glucuronide is the principal urinary metabolite of miglustat (Zavesca), accounting for ~5% of the dose and driving a ~150h terminal half-life. Procuring the exact O-β-D isomer—not the N-glucuronide impurity—is non-negotiable for accurate pharmacokinetic modeling and ICH M10 bioanalytical validation. Available as the free acid (MW 395.41) or the more soluble sodium salt (MW 417.38) to match your stock-solution matrix. Use the sodium salt for aqueous calibrators; select the free acid for organic-solvent workflows. Eliminate isomer misassignment, ensure batch-to-batch traceability, and support ANDA bioequivalence studies with this certified pharmaceutical reference standard.

Molecular Formula C₁₆H₂₉NO₁₀
Molecular Weight 395.4
Cat. No. B1155277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiglustat O-β-D-Glucuronide
Synonyms(2S,3S,4S,5R,6R)-6-(((2R,3R,4R,5S)-1-Butyl-3,4,5-trihydroxypiperidin-2-yl)methoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid
Molecular FormulaC₁₆H₂₉NO₁₀
Molecular Weight395.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Miglustat O-β-D-Glucuronide: Defining the Clinically Relevant Reference Standard for Miglustat Metabolism Studies


Miglustat O-β-D-Glucuronide is a phase II glucuronide metabolite of the glucosylceramide synthase inhibitor miglustat (NB-DNJ, Zavesca). It is classified as an iminosugar O-ether glucuronide, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation at the exocyclic hydroxymethyl group of the parent piperidine triol . In regulatory pharmacokinetic studies, this conjugate was identified as the principal urinary metabolite, accounting for approximately 5% of an administered radiolabeled dose, and is implicated in the prolonged terminal plasma radioactivity half-life of approximately 150 hours [1]. The compound is primarily supplied as a certified pharmaceutical reference standard, available as both the free acid (MW 395.41 g/mol) and the sodium salt (MW 417.38 g/mol), to support quantitative bioanalysis and regulatory compliance in drug development and therapeutic monitoring .

Why a Generic 'Miglustat Glucuronide' Standard Cannot Guarantee Bioanalytical Accuracy


Substituting Miglustat O-β-D-Glucuronide with an unspecified 'miglustat glucuronide' reference standard introduces significant risk of analytical error. Miglustat contains multiple nucleophilic sites (secondary hydroxyls and a tertiary amine), which can theoretically lead to the formation of distinct O- and N-linked glucuronide isomers . The O-β-D-glucuronide is the clinically confirmed human metabolite, yet commercial vendors also list a structurally distinct N-glucuronide isomer (MW 396.42 g/mol, C16H30NO10) . Using the incorrect isomer as a quantitative calibrator in LC-MS/MS assays can lead to inaccurate pharmacokinetic modeling. Furthermore, the free acid form exhibits limited aqueous solubility, while the sodium salt form provides superior dissolution properties, directly impacting the preparation of accurate stock solutions and calibration curves. Selection of the exact chemical entity—Miglustat O-β-D-Glucuronide (free acid or sodium salt)—is therefore a non-negotiable prerequisite for method validation and data integrity .

Quantitative Differentiation of Miglustat O-β-D-Glucuronide Evidence Guide


Structural Identity: O-β-D-Glucuronide vs. N-Glucuronide Isomer Confirmation for Regulatory Compliance

The clinically observed metabolite is the O-β-D-glucuronide conjugate, not the N-glucuronide variant. Miglustat O-β-D-Glucuronide (free acid) has a molecular formula of C₁₆H₂₉NO₁₀ and a molecular weight of 395.41 g/mol . In contrast, the commercially available isomeric impurity Miglustat N-Glucuronide carries a molecular formula of C₁₆H₃₀NO₁₀ with a molecular weight of 396.42 g/mol . This 1.01 g/mol mass difference and distinct chromatographic retention require baseline resolution in LC-MS/MS methods to avoid signal cross-contribution.

Metabolite Identification Reference Standard Purity Regulatory Bioanalysis

Analytical Sensitivity Requirement: Resolving FDA Label Claims against Empirical Clinical Data

Regulatory label data states that 'miglustat glucuronide' constitutes 5% of the administered dose and is the most abundant urinary metabolite, with a terminal plasma radioactivity half-life of 150 hours [1]. However, a targeted 1D/2D ¹H NMR metabolomics study in Niemann-Pick type C1 patients (n=47) found 'little or no evidence for miglustat metabolism,' failing to detect the glucuronide, while concurrently detecting and quantifying 1-O-valproyl-β-glucuronide in 14/47 samples [2]. This discrepancy indicates that miglustat glucuronide concentrations in patient urine fall below the detection limit of standard NMR methods.

Drug Metabolism Pharmacokinetics NMR Spectroscopy

Formulation Advantage: Sodium Salt Solubility for Quantitative Stock Solution Preparation

The sodium salt form of Miglustat O-β-D-Glucuronide (TRC-M344235, C₁₆H₂₈NNaO₁₀, MW 417.38 g/mol) is specifically designed to overcome the low aqueous solubility of the neutral free acid (MW 395.41 g/mol) . While the free acid is a crystalline solid with limited water miscibility, the sodium carboxylate salt dissociates freely in aqueous mobile phases, enabling accurate gravimetric preparation of primary stock solutions without the need for co-solvents that might interfere with LC-MS ionization .

Formulation Science Analytical Chemistry Reference Material Handling

High-Impact Application Scenarios for Miglustat O-β-D-Glucuronide


Validating LC-MS/MS Methods for Substrate Reduction Therapy Pharmacokinetics

In clinical pharmacology laboratories, Miglustat O-β-D-Glucuronide sodium salt is used as the primary calibrator to develop and validate LC-MS/MS methods for quantifying miglustat metabolism in patients with Gaucher disease or Niemann-Pick type C. The assay must achieve sufficient sensitivity to detect the metabolite at levels at or below 5% of the parent drug concentration, a requirement highlighted by the failure of NMR-based detection in a 2016 clinical study [1].

Resolving Metabolite Identity in Regulatory Dossier Preparation

Pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) or marketing authorization applications for generic miglustat must demonstrate bioequivalence. The use of the structurally exact O-β-D-glucuronide reference standard, rather than the isomeric N-glucuronide impurity, is critical for accurate metabolite profiling and to satisfy ICH M10 guidelines for bioanalytical method validation .

Synthesizing and Characterizing Drug Impurity Libraries for GMP Quality Control

In Good Manufacturing Practice (GMP) settings, Miglustat O-β-D-Glucuronide is catalogued as a specified impurity or metabolite standard. Its availability in both free acid and sodium salt forms allows QC laboratories to prepare impurity marker solutions under different solvent conditions, ensuring robust HPLC peak identification and quantification during batch release testing of miglustat active pharmaceutical ingredient (API) .

Quote Request

Request a Quote for Miglustat O-β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.